tert-butyl 3-(4-oxocyclohexyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(4-oxocyclohexyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl ester group and a 4-oxocyclohexyl moiety attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-oxocyclohexyl)pyrrolidine-1-carboxylate typically involves the reaction of 4-oxocyclohexanone with tert-butyl 3-pyrrolidinecarboxylate under specific conditions. One common method involves the use of a flow microreactor system, which allows for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the compound . Another method involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions, which proceeds smoothly in one pot .
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, often utilizes flow microreactor systems due to their efficiency and sustainability. These systems enable continuous production with precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(4-oxocyclohexyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acids or bases for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include alcohols, substituted pyrrolidines, and various oxidized derivatives. For example, the reduction of the ketone group in this compound can yield the corresponding alcohol .
Scientific Research Applications
tert-Butyl 3-(4-oxocyclohexyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-oxocyclohexyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 3-(4-oxocyclohexyl)pyrrolidine-1-carboxylate include:
- tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate
- tert-Butyl 3-hydroxypiperidine-1-carboxylate
- tert-Butyl 3-oxo-4-(prop-2-en-1-yl)pyrrolidine-1-carboxylate
Uniqueness
What sets this compound apart is its unique combination of the 4-oxocyclohexyl moiety and the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .
Properties
CAS No. |
2383930-09-2 |
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Molecular Formula |
C15H25NO3 |
Molecular Weight |
267.36 g/mol |
IUPAC Name |
tert-butyl 3-(4-oxocyclohexyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H25NO3/c1-15(2,3)19-14(18)16-9-8-12(10-16)11-4-6-13(17)7-5-11/h11-12H,4-10H2,1-3H3 |
InChI Key |
WKDHETJPYYKCOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CCC(=O)CC2 |
Purity |
95 |
Origin of Product |
United States |
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